molecular formula C22H17Cl2NO4 B2491177 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide CAS No. 330190-49-3

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B2491177
CAS No.: 330190-49-3
M. Wt: 430.28
InChI Key: BQHHVOGFHQOCEG-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes multiple functional groups such as chloro, benzoyl, and methoxy groups.

Mechanism of Action

Target of Action

It is suggested that it may interact with gaba receptors , which play a crucial role in neurotransmission and are involved in various neurological disorders.

Mode of Action

It is hypothesized that it may interact with its targets, possibly GABA receptors , leading to changes in the receptor’s function and subsequent alterations in neurotransmission.

Biochemical Pathways

Given its potential interaction with gaba receptors , it might influence the GABAergic pathway, which could have downstream effects on neuronal excitability and neurotransmission.

Result of Action

It is suggested that it may have potential anticancer properties and anti-hepatitis b virus effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with appropriate reagents to introduce the dimethoxybenzamide moiety. One common method involves the use of bromine and acetic anhydride to form the intermediate, which is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the benzoyl group forms alcohols .

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide is unique due to the presence of both chloro and dimethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4/c1-28-19-10-7-13(11-20(19)29-2)22(27)25-18-9-8-14(23)12-16(18)21(26)15-5-3-4-6-17(15)24/h3-12H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHHVOGFHQOCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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